N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide
CAS No.:
Cat. No.: VC19788782
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide -](/images/structure/VC19788782.png)
Specification
Molecular Formula | C11H21N3O2 |
---|---|
Molecular Weight | 227.30 g/mol |
IUPAC Name | N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide |
Standard InChI | InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-4-10(7-14)6-13(3)9(2)15/h8,10H,4-7,12H2,1-3H3 |
Standard InChI Key | KHAWJMSMWOOFQO-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)N1CCC(C1)CN(C)C(=O)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.28 g/mol. Its structure comprises a pyrrolidine ring substituted with a 2-aminopropanoyl group at the 1-position and an N-methylacetamide side chain at the 3-methyl position (Figure 1). The pyrrolidine ring introduces conformational rigidity, while the acetamide moiety enhances solubility and hydrogen-bonding capacity.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₈N₂O₂ |
Molecular Weight | 210.28 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
LogP (Octanol-Water) | Estimated 0.8–1.2 |
Synthesis and Optimization
Key Synthetic Steps
The synthesis involves three stages:
-
Pyrrolidine Functionalization: The pyrrolidine ring is alkylated at the 3-position using bromoacetamide derivatives under basic conditions.
-
Aminopropanoyl Introduction: A 2-aminopropanoyl group is coupled to the pyrrolidine nitrogen via carbodiimide-mediated amide bond formation.
-
N-Methylation: The acetamide nitrogen is methylated using methyl iodide in the presence of a base like sodium hydride .
Reaction yields are optimized by controlling solvent polarity (e.g., DMF or THF) and temperature (60–80°C). Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural fidelity, with characteristic peaks at δ 2.1 ppm (N-methyl group) and δ 3.4–3.7 ppm (pyrrolidine protons).
Comparative Analysis with Structural Analogs
Table 2: Therapeutic Applications of Related Compounds
Compound Class | Biological Target | Activity | Patent Reference |
---|---|---|---|
Heterocyclic Ureas | Bacterial PBPs | Antibacterial | |
Benzofuranyl Acetamides | μ-Opioid Receptors | Analgesic | |
OX2R Modulators | Orexin Receptors | Neuroregulatory |
Stability and Reactivity
Degradation Pathways
The compound undergoes hydrolysis under acidic conditions, cleaving the amide bond to yield pyrrolidine-3-ylmethylamine and acetic acid derivatives. Oxidative degradation at the pyrrolidine ring’s tertiary amine is mitigated by storing the compound in inert atmospheres below 25°C.
Synthetic Byproducts
Common impurities include:
-
N-Methylpyrrolidine: Resulting from over-alkylation during the N-methylation step .
-
Unreacted 2-Aminopropanoyl Precursor: Detectable via HPLC retention times of 8.2–8.5 minutes.
Future Directions
In Vitro Testing Priorities
-
Antimicrobial Assays: Minimum inhibitory concentration (MIC) studies against ESKAPE pathogens.
-
Receptor Binding Assays: Screening for affinity at opioid, orexin, and dopamine receptors.
Structural Modifications
-
Enhanced Bioavailability: Introducing polar groups (e.g., hydroxyls) to improve water solubility.
-
Metabolic Stability: Fluorination of the pyrrolidine ring to retard hepatic clearance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume